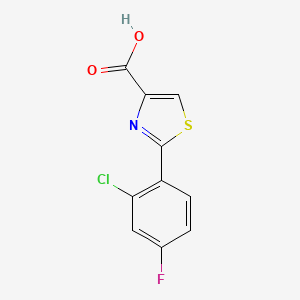
2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms in its thiazole ringThe presence of both chloro and fluoro substituents on the phenyl ring enhances its chemical reactivity and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chloro-4-fluoroaniline with thiourea in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with varying biological activities.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Various substituted thiazole derivatives with different functional groups on the phenyl ring.
Oxidation Products: Oxidized thiazole derivatives with enhanced biological activities.
Reduction Products: Reduced thiazole derivatives with modified chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, leading to inhibition or activation of these targets.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chlorophenyl)thiazole-4-carboxylic Acid: Lacks the fluoro substituent, which may result in different biological activities and chemical reactivity.
2-(4-Fluorophenyl)thiazole-4-carboxylic Acid: Lacks the chloro substituent, affecting its overall properties.
2-(2-Bromo-4-fluorophenyl)thiazole-4-carboxylic Acid: Contains a bromo substituent instead of chloro, leading to variations in reactivity and applications.
Uniqueness
2-(2-Chloro-4-fluorophenyl)thiazole-4-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C10H5ClFNO2S |
|---|---|
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
2-(2-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2S/c11-7-3-5(12)1-2-6(7)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
InChI-Schlüssel |
UYHVYLZZOIIVQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Cl)C2=NC(=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15330336.png)
![2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330338.png)

![7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B15330353.png)
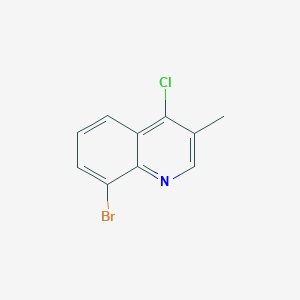
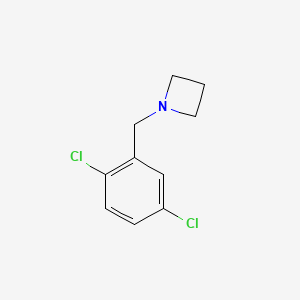
![4-[[3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-phenylmethoxypropoxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15330366.png)
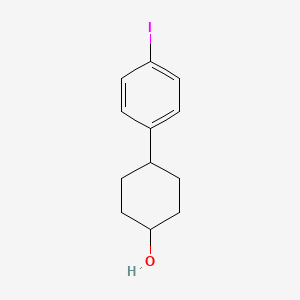
![1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one](/img/structure/B15330391.png)
![2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B15330396.png)
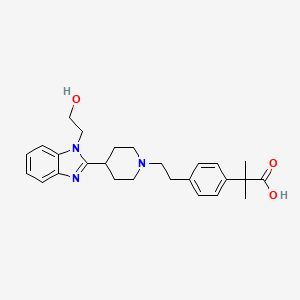
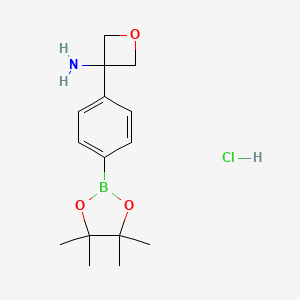
![2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330420.png)
